Methyltriphenylphosphonium bromide

Catalog No.
S703758
CAS No.
1779-49-3
M.F
C19H18BrP
M. Wt
357.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyltriphenylphosphonium bromide

CAS Number

1779-49-3

Product Name

Methyltriphenylphosphonium bromide

IUPAC Name

methyl(triphenyl)phosphanium;bromide

Molecular Formula

C19H18BrP

Molecular Weight

357.2 g/mol

InChI

InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1

InChI Key

LSEFCHWGJNHZNT-UHFFFAOYSA-M

SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

M 0779; MTPPB; Triphenylmethylphosphonium Bromide; Triphenylphosphonium Methobromide; Triphenylphosphonium Methylbromide

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Organic Synthesis:

  • Wittig Reaction: MTPBr serves as a key reagent in the Wittig reaction, a widely used method for forming carbon-carbon double bonds. It reacts with a carbonyl compound (aldehyde or ketone) in the presence of a strong base to generate a ylide intermediate. This intermediate then reacts with another molecule, forming a new double bond and a triphenylphosphine oxide byproduct [].
  • Specific examples: MTPBr has been utilized in the synthesis of various organic molecules, including enynes and 9-isopropenyl-phenanthrene [].

Drug Delivery:

  • Lipophilic nature: MTPBr exhibits lipophilic properties, meaning it has an affinity for fats and oils. This characteristic allows it to be used as a carrier molecule to deliver other molecules to specific cell components, particularly mitochondria, which are crucial for energy production [].
  • Research potential: While still in the early stages of exploration, MTPBr holds promise for targeted drug delivery applications due to its ability to selectively reach specific cellular compartments [].

Anti-cancer properties:

  • Preliminary research: Some studies suggest that MTPBr may possess anti-neoplastic (anti-cancer) properties. However, the exact mechanisms and effectiveness of MTPBr in cancer treatment are still under investigation [].
  • Important note: It's crucial to remember that MTPBr is currently not an approved treatment for any medical condition, and further research is needed to determine its safety and efficacy in humans.

Additional Information:

  • Safety and handling: MTPBr is considered a hazardous material and requires proper handling procedures due to its potential for skin and eye irritation, respiratory problems, and other health hazards [].
  • Research use only: MTPBr is currently available for research use only and is not intended for any clinical applications.

Methyltriphenylphosphonium bromide is an organophosphorus compound characterized by the molecular formula C₁₉H₁₈BrP. It appears as a white crystalline solid that is soluble in polar organic solvents. This compound is primarily recognized as the bromide salt of a phosphonium cation, formed through the reaction of triphenylphosphine with methyl bromide. The chemical reaction can be represented as follows:

Ph3P+CH3BrPh3PCH3Br\text{Ph}_3\text{P}+\text{CH}_3\text{Br}\rightarrow \text{Ph}_3\text{PCH}_3\text{Br}

Methyltriphenylphosphonium bromide serves as a precursor to methylenetriphenylphosphorane, which is an important reagent in organic synthesis, particularly in the Wittig reaction for forming alkenes from aldehydes and ketones .

MTPBr's mechanism of action depends on the specific research application. Here are two potential mechanisms:

  • Anion recognition: The positively charged phosphonium cation can interact with and bind to negatively charged molecules (anions). This property allows MTPBr to be used in studies of anion transport and signaling in biological systems.
  • Mitochondrial targeting: Due to its lipophilic nature, MTPBr can accumulate in mitochondria, the cell's energy-producing organelles. This property makes it a potential tool for delivering therapeutic agents to mitochondria for targeted drug delivery.

Methyltriphenylphosphonium bromide primarily participates in substitution reactions. Its transformation into methylenetriphenylphosphorane occurs when treated with strong bases such as butyllithium or potassium tert-butoxide, typically under inert conditions to prevent decomposition. The reaction can be summarized as follows:

Ph3PCH3Br+BuLiPh3PCH2++LiBr+BuH\text{Ph}_3\text{PCH}_3\text{Br}+\text{BuLi}\rightarrow \text{Ph}_3\text{PCH}_2^++\text{LiBr}+\text{BuH}

This conversion is crucial for its application in the Wittig reaction, facilitating the synthesis of carbon-carbon double bonds .

Methyltriphenylphosphonium bromide exhibits notable biological activities due to its lipophilic nature, allowing it to permeate cell membranes effectively. It has been identified as having potential antineoplastic properties, making it a candidate for cancer therapy. The compound acts on mitochondrial pathways, potentially preventing cell death by blocking oxidative damage within these organelles .

Mechanism of Action

The compound's mechanism involves targeting mitochondrial functions, which may lead to enhanced cell survival under stress conditions. Its ability to deliver therapeutic agents directly to cellular components enhances its utility in biomedical applications.

The synthesis of methyltriphenylphosphonium bromide can be achieved through several methods:

  • Direct Reaction: The most common method involves heating triphenylphosphine with methyl bromide in a suitable solvent under reflux conditions.
  • Phase Transfer Catalysis: This method utilizes methyltriphenylphosphonium bromide as a phase transfer catalyst to facilitate reactions between aqueous and non-aqueous phases .
  • Recrystallization: After synthesis, the product is often purified through recrystallization to achieve higher purity levels.

The typical reaction conditions include maintaining an inert atmosphere and controlling temperature to prevent decomposition .

Research indicates that methyltriphenylphosphonium bromide can interact with various biological molecules and systems. Studies have shown its role in enhancing the solubility and bioavailability of certain compounds, making it valuable in drug formulation . Additionally, it has been utilized as a molecular probe for detecting specific ions in pharmaceutical products .

Several compounds share structural or functional similarities with methyltriphenylphosphonium bromide. Here are some comparable compounds:

Compound NameStructureUnique Features
TriphenylphosphinePh₃PPrecursor to phosphonium salts; used as a ligand
MethylenetriphenylphosphoranePh₃P=CH₂Key reagent in Wittig reactions
Tetraethylammonium bromide(C₂H₅)₄NBrCommonly used as a phase transfer catalyst
Benzyltriphenylphosphonium chloridePh₃P(CH₂Ph)ClSimilar applications but with different alkyl groups

Methyltriphenylphosphonium bromide stands out due to its specific role in methylenation reactions and its unique biological activity profile, particularly regarding mitochondrial interactions and potential therapeutic applications .

The development of methyltriphenylphosphonium bromide is intrinsically linked to the pioneering work of Georg Wittig and his collaborators in the early 1950s. The foundational research conducted by Wittig and Georg Geissler demonstrated the reaction of methylenetriphenylphosphorane with benzophenone to form 1,1-diphenylethene and triphenylphosphine oxide in quantitative yield. This discovery marked a revolutionary advancement in organic synthesis, as it provided chemists with a reliable method for carbon-carbon double bond formation. Wittig's recognition of the broader implications of this chemistry led to comprehensive investigations involving various phosphoranes and carbonyl compounds, ultimately establishing what became known as the Wittig reaction.

The significance of methyltriphenylphosphonium bromide extends beyond its role as a synthetic intermediate. Its development represented a paradigm shift in organophosphorus chemistry, demonstrating how quaternary phosphonium salts could serve as versatile building blocks for complex molecular transformations. The compound's ability to generate ylide species upon deprotonation opened new avenues for synthetic methodology development. The historical importance of this work is underscored by Wittig's receipt of the Nobel Prize in Chemistry in 1979, partially recognizing his contributions to organophosphorus chemistry and the development of the Wittig reaction.

Role in Organophosphorus Chemistry

Methyltriphenylphosphonium bromide occupies a central position in organophosphorus chemistry as both a reagent and a model compound for understanding phosphonium salt behavior. The compound serves as the primary precursor to methylenetriphenylphosphorane, one of the most widely used Wittig reagents in organic synthesis. The phosphonium center in methyltriphenylphosphonium bromide exhibits characteristic quaternary phosphorus chemistry, with the positively charged phosphorus atom stabilized by three phenyl groups and one methyl substituent.

The electronic structure of the phosphonium cation contributes significantly to its chemical reactivity. The compound demonstrates the typical behavior of phosphonium salts, including high polarity and the ability to stabilize adjacent carbanionic centers through hyperconjugation and d-orbital participation. This electronic stabilization is crucial for the formation of phosphorus ylides, which represent the active species in Wittig reactions. The bromide counterion provides excellent leaving group properties while maintaining appropriate solubility characteristics for most synthetic applications.

Recent advances in organophosphorus chemistry have expanded the understanding of methyltriphenylphosphonium bromide's role beyond traditional synthetic applications. Research has demonstrated that modifications to the phosphonium structure can significantly alter both reactivity and biological activity, leading to new applications in materials science and biomedical research. The compound serves as a scaffold for developing novel organophosphorus compounds with enhanced properties for specific applications.

Research Evolution and Current Academic Focus

Contemporary research involving methyltriphenylphosphonium bromide has evolved significantly from its original synthetic applications to encompass diverse interdisciplinary fields. Current academic focus has expanded to include biomedical applications, particularly in the development of mitochondria-targeted therapeutics. Research has demonstrated that triphenylphosphonium cations can serve as effective mitochondriotropic carriers, accumulating several hundredfold within mitochondria due to the large mitochondrial membrane potential.

Modern investigations have revealed that methyltriphenylphosphonium bromide and related compounds can cross the blood-brain barrier and accumulate in various tissues, including the heart, brain, liver, and skeletal muscle. This discovery has opened new research avenues for treating neurodegenerative diseases and other conditions involving mitochondrial dysfunction. Studies have shown that these compounds can be administered orally and achieve steady-state tissue distributions, making them attractive candidates for therapeutic development.

The evolution of research methodology has also influenced current studies of methyltriphenylphosphonium bromide. Advanced analytical techniques, including mass spectrometry and crystallographic analysis, have provided detailed insights into the compound's structure and behavior. Recent work has focused on understanding the relationship between structural modifications and biological activity, leading to the development of modified triphenylphosphonium compounds with reduced cytotoxicity while maintaining mitochondrial targeting properties.

UNII

LW2UZ3E9EG

Related CAS

15912-74-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 93 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 87 of 93 companies with hazard statement code(s):;
H300 (19.54%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (17.24%): Toxic if swallowed [Danger Acute toxicity, oral];
H302+H312+H332 (14.94%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (63.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (62.07%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (10.34%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (10.34%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (60.92%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (18.39%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

1779-49-3

General Manufacturing Information

Phosphonium, methyltriphenyl-, bromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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